molecular formula C27H20ClN3 B11597894 5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11597894
M. Wt: 421.9 g/mol
InChI Key: MGROYFGITBLJCU-UHFFFAOYSA-N
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Description

5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzylamine with benzylamine, followed by cyclization and aromatization . The reaction conditions often require specific catalysts and solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted reactions and metal-catalyzed reactions are employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce different functional groups to the quinazoline core .

Scientific Research Applications

5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Properties

Molecular Formula

C27H20ClN3

Molecular Weight

421.9 g/mol

IUPAC Name

5-benzyl-6-(4-chlorophenyl)-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C27H20ClN3/c28-21-16-14-20(15-17-21)27-30(18-19-8-2-1-3-9-19)24-12-6-4-10-22(24)26-29-23-11-5-7-13-25(23)31(26)27/h1-17,27H,18H2

InChI Key

MGROYFGITBLJCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(N3C4=CC=CC=C4N=C3C5=CC=CC=C52)C6=CC=C(C=C6)Cl

Origin of Product

United States

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